3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine
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Overview
Description
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine is an organic compound with the molecular formula C5H10F3NS It is characterized by the presence of a trifluoroethyl group attached to a sulfanyl-propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2,2-trifluoroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various trifluoroethyl derivatives.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules. The sulfanyl group can also participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the sulfanyl group.
3-(Methylthio)propan-1-amine: Contains a methylthio group instead of a trifluoroethyl group.
3-(Ethylthio)propan-1-amine: Contains an ethylthio group instead of a trifluoroethyl group.
Uniqueness: 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine is unique due to the presence of both the trifluoroethyl and sulfanyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and reactivity, while the sulfanyl group provides additional functionalization opportunities.
Properties
Molecular Formula |
C5H10F3NS |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C5H10F3NS/c6-5(7,8)4-10-3-1-2-9/h1-4,9H2 |
InChI Key |
DUKOQUFOFIQWAM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCC(F)(F)F |
Origin of Product |
United States |
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